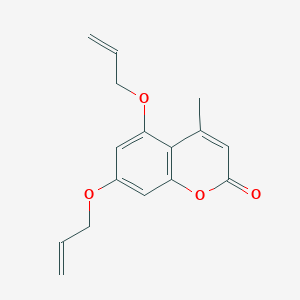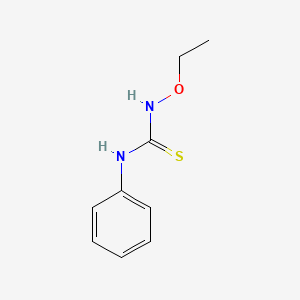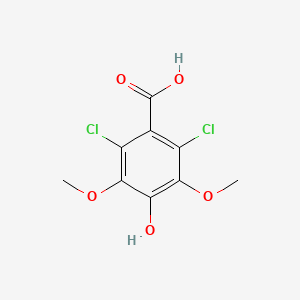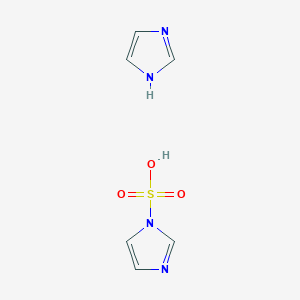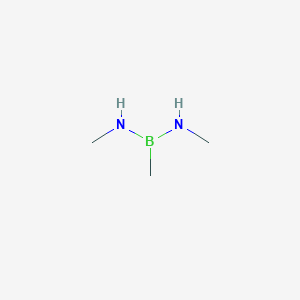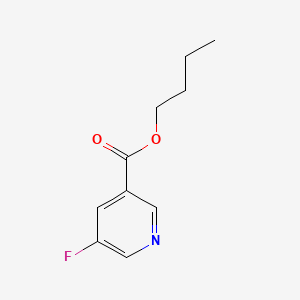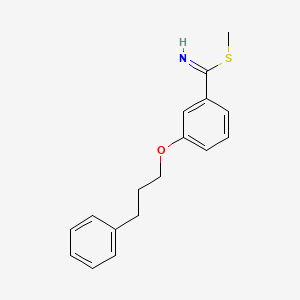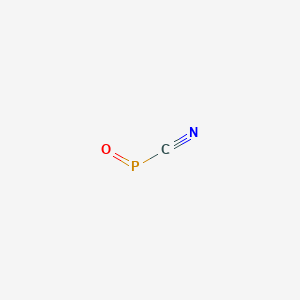
Phosphorosoformonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorosoformonitrile is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorosoformonitrile can be synthesized through several methods, including the reaction of phosphorus trichloride with sodium cyanide under controlled conditions. Another method involves the reaction of phosphorus pentachloride with sodium cyanide in the presence of a suitable solvent. The reaction conditions typically require an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorosoformonitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphorosoformamide.
Reduction: Reduction reactions can yield phosphorosoformine.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Phosphorosoformamide.
Reduction: Phosphorosoformine.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Phosphorosoformonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying phosphorus-nitrogen interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphorosoformonitrile involves its interaction with molecular targets through its phosphorus-nitrogen triple bond. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biochemical pathways and cellular processes. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphorosoformonitrile can be compared with other similar compounds, such as:
Phosphorosoformamide: Similar in structure but differs in its oxidation state and reactivity.
Phosphorosoformine: A reduced form with different chemical properties and applications.
This compound derivatives: Various substituted derivatives that exhibit unique properties based on the nature of the substituents.
Uniqueness: this compound is unique due to its phosphorus-nitrogen triple bond, which imparts distinct reactivity and potential for forming stable complexes with a wide range of molecules. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
25756-66-5 |
|---|---|
Formule moléculaire |
CNOP |
Poids moléculaire |
72.991 g/mol |
Nom IUPAC |
phosphorosoformonitrile |
InChI |
InChI=1S/CNOP/c2-1-4-3 |
Clé InChI |
CCFYXLIUTVOPDU-UHFFFAOYSA-N |
SMILES canonique |
C(#N)P=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
